molecular formula C15H14O4 B192682 Xanthoxyletin CAS No. 84-99-1

Xanthoxyletin

Cat. No. B192682
CAS RN: 84-99-1
M. Wt: 258.27 g/mol
InChI Key: JSJIIHRNDMLJGK-UHFFFAOYSA-N
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Description

Xanthoxyletin is a bioactive coumarin that is isolated from the Zanthoxylum genus . It has been reported to exhibit anticancer effects against different human cancers .


Synthesis Analysis

The synthesis of Xanthoxyletin involves the oxidation of chromans to chromenes, which completes the synthesis of Xanthoxyletin . This process involves the use of a Pd(OAc)2 catalyst in TFA/DCM .


Molecular Structure Analysis

The molecular structure of Xanthoxyletin can be determined using techniques such as electron diffraction . It has also been studied using molecular docking .


Chemical Reactions Analysis

Xanthoxyletin has been found to exhibit antioxidant and anti-inflammatory activities . It has also been found to show cytotoxic effects to cancer cells .


Physical And Chemical Properties Analysis

Xanthoxyletin is a powder with a molecular weight of 258.3 and a chemical formula of C15H14O4 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Cancer Treatment: Gastric Adenocarcinoma

Xanthoxyletin has been studied for its potential as an anticancer agent, particularly in the treatment of gastric adenocarcinoma. Research indicates that Xanthoxyletin can induce S phase arrest and apoptosis in human gastric adenocarcinoma SGC-7901 cells . This compound causes DNA damage, mitochondrial dysfunction, and cell cycle arrest, which are crucial mechanisms in inhibiting cancer cell proliferation .

Pancreatic Cancer Therapy

In the realm of pancreatic cancer, Xanthoxyletin has shown promise by targeting the RANK/RANKL signaling pathway, which is significant in the growth of human pancreatic cancer cells . The compound’s ability to diminish cell viability and induce apoptosis could make it an important lead molecule in developing new therapeutic strategies .

Antioxidant and Anti-inflammatory Activities

Xanthoxyletin possesses antioxidant and anti-inflammatory properties, which are beneficial in various medical applications. These activities contribute to its cytotoxic effects on cancer cells and support its use in research focused on cancer and inflammation .

Antibacterial and Fungicidal Properties

The compound has been reported to have antibacterial, fungicidal, and algicidal properties, making it a candidate for studies in microbiology and infectious diseases. These properties could lead to the development of new treatments for infections and diseases caused by bacteria and fungi .

Apoptosis and Autophagy Induction

Xanthoxyletin induces apoptosis and autophagy in cancer cells, which are processes of programmed cell death crucial for eliminating damaged or unwanted cells. This application is particularly relevant in the study of oral squamous carcinoma cells, where Xanthoxyletin significantly inhibited cell proliferation .

Synthesis of Derivatives with Enhanced Activity

The synthesis of derivatives, such as the α-lipoic ester of alloxanthoxyletin, has been explored to enhance the anticancer activity of the compound. These derivatives have shown increased cytotoxicity against various cancer cell lines, suggesting potential for improved therapeutic applications .

Agricultural Applications

Similarly, the antibacterial and fungicidal properties of Xanthoxyletin could be leveraged in agriculture to develop natural pesticides or treatments for plant diseases, contributing to sustainable farming practices .

properties

IUPAC Name

5-methoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-15(2)7-6-10-12(19-15)8-11-9(14(10)17-3)4-5-13(16)18-11/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJIIHRNDMLJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C=CC(=O)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232891
Record name Xanthoxyletin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
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Solubility

40 mg/L @ 25 °C (exp)
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Xanthoxyletin

CAS RN

84-99-1
Record name Xanthoxyletin
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Record name Xanthoxyletin
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Record name Xanthoxyletin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35542
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Record name Xanthoxyletin
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Record name XANTHOXYLETIN
Source FDA Global Substance Registration System (GSRS)
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Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133 °C
Record name Xanthoxyletin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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